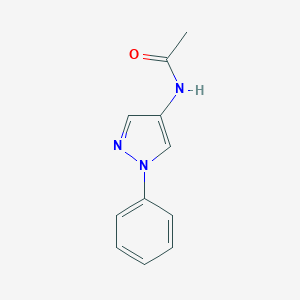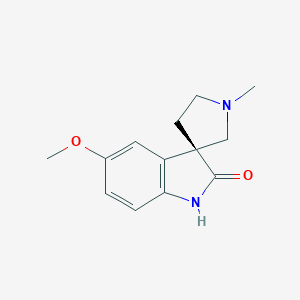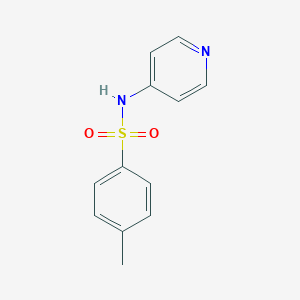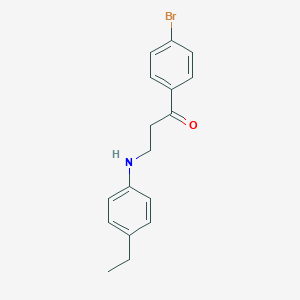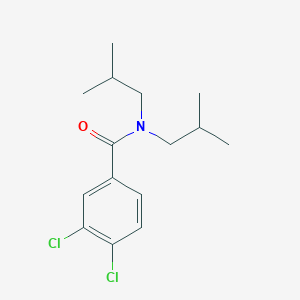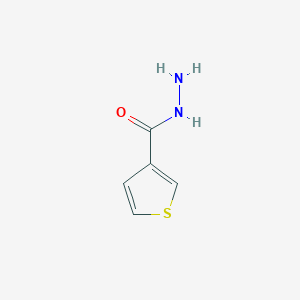
Thiophene-3-carbohydrazide
概要
説明
Thiophene-3-carbohydrazide is a heterocyclic organic compound featuring a thiophene ring substituted with a carbohydrazide group at the third position
準備方法
Synthetic Routes and Reaction Conditions: Thiophene-3-carbohydrazide can be synthesized through several methods. One common approach involves the hydrazinolysis of thiophene-3-carboxylic acid esters in alcoholic solutions. This method typically yields high purity and efficiency . Another method involves the reaction of activated esters or amides with hydrazine, which also provides high yields .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity, often involving continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions: Thiophene-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, forming various substituted thiophene derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and aryl diazonium salts are commonly employed.
Major Products Formed:
Oxidation: Thiophene-3-carboxylic acid derivatives.
Reduction: Thiophene-3-carbohydrazine derivatives.
Substitution: Various substituted thiophene derivatives, depending on the substituent introduced.
科学的研究の応用
Thiophene-3-carbohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as an antibacterial and antifungal agent.
Medicine: Research indicates its potential as an anticancer agent, particularly as a kinase inhibitor.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of thiophene-3-carbohydrazide, particularly in medicinal applications, involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of kinases, preventing their activity and thereby inhibiting cell proliferation . This makes it a promising candidate for anticancer therapies.
類似化合物との比較
Thiophene-3-carbohydrazide can be compared with other thiophene derivatives such as:
Thiophene-2-carbohydrazide: Similar in structure but with the carbohydrazide group at the second position, leading to different reactivity and applications.
Tetrahydrobenzo[b]this compound: A more complex structure with additional fused rings, showing different biological activities.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its potential in medicinal chemistry make it a valuable compound for further research and development.
特性
IUPAC Name |
thiophene-3-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2OS/c6-7-5(8)4-1-2-9-3-4/h1-3H,6H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMOWAJLALKAYKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00332838 | |
| Record name | Thiophene-3-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00332838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39001-23-5 | |
| Record name | Thiophene-3-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00332838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 39001-23-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Tetrahydrobenzo[b]thiophene-3-carbohydrazide derivatives interesting for anti-cancer research?
A: Tetrahydrobenzo[b]thiophene derivatives are recognized for their diverse biological activities, with some already used as anti-cancer drugs. [] This class of compounds shows promise in targeting specific kinases, enzymes involved in crucial cellular processes often dysregulated in cancer. [, ]
Q2: How do these compounds interact with kinases to exert their anti-cancer effects?
A: While the exact mechanisms are still under investigation for all derivatives, studies show that certain Tetrahydrobenzo[b]thiophene-3-carbohydrazides exhibit inhibitory activity against specific kinases, including c-Met kinase and Pim-1 kinase. [] These kinases play roles in tumor cell growth, proliferation, and survival. By inhibiting their activity, these compounds could potentially disrupt these processes and impede tumor development.
Q3: Have any specific Tetrahydrobenzo[b]this compound derivatives shown significant anti-cancer activity?
A: Yes, research has identified several promising derivatives. For example, compounds 5b, 5c, 7c, 7d, 11b, 14a, 16b, 18b, 19, 21a, 23c, 23d, and 23i demonstrated potent inhibitory activity against c-Met kinase. [] Further investigation revealed that compounds 7d, 7e, 11b, 11c, 16d, 18c, and 23e exhibited strong Pim-1 kinase inhibition. [] Notably, these studies highlighted that the synthesized compounds did not negatively impact the VERO normal cell line, indicating potential for selective targeting of cancer cells. []
Q4: How does the structure of Tetrahydrobenzo[b]this compound derivatives influence their activity?
A: The structure-activity relationship (SAR) is crucial for understanding the impact of structural modifications on the biological activity of these compounds. Researchers are actively investigating how different substituents on the core Tetrahydrobenzo[b]this compound structure affect their potency, selectivity, and overall anti-cancer activity. This research involves synthesizing and evaluating various derivatives with modifications to the core structure, such as the addition of different heterocyclic rings, functional groups, and side chains. [, ] By analyzing the relationships between these structural changes and the observed biological effects, researchers aim to identify the key structural features responsible for potent and selective anti-cancer activity. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-chloro-4-fluorophenyl)-6-(methylthio)pyrimido[5,4-d]pyrimidin-4-amine](/img/structure/B180901.png)
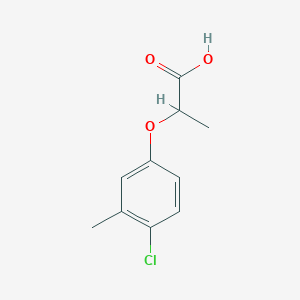
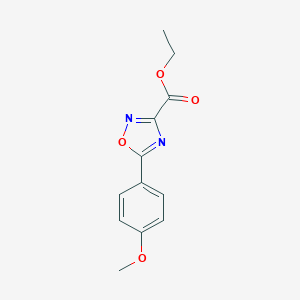
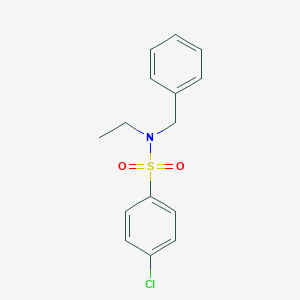
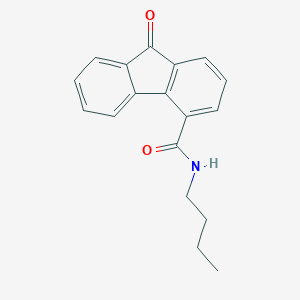

![1H-Pyrido[3,4-b]indole-1-carboxamide, 2,3,4,9-tetrahydro-](/img/structure/B180911.png)
